![molecular formula C23H30N2O3 B14445210 (E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine CAS No. 76515-71-4](/img/structure/B14445210.png)
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine is an organic compound characterized by the presence of a decyloxy group attached to a phenyl ring and a nitrophenyl group attached to a methanimine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine typically involves the condensation reaction between 4-(decyloxy)aniline and 4-nitrobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine bond can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The decyloxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: 4-(Decyloxy)aniline.
Reduction: (E)-N-[4-(Decyloxy)phenyl]-1-(4-aminophenyl)methanimine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of (E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The decyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-[4-(Methoxy)phenyl]-1-(4-nitrophenyl)methanimine
- (E)-N-[4-(Ethoxy)phenyl]-1-(4-nitrophenyl)methanimine
- (E)-N-[4-(Butoxy)phenyl]-1-(4-nitrophenyl)methanimine
Uniqueness
(E)-N-[4-(Decyloxy)phenyl]-1-(4-nitrophenyl)methanimine is unique due to the presence of the long decyloxy chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
76515-71-4 |
|---|---|
Fórmula molecular |
C23H30N2O3 |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
N-(4-decoxyphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C23H30N2O3/c1-2-3-4-5-6-7-8-9-18-28-23-16-12-21(13-17-23)24-19-20-10-14-22(15-11-20)25(26)27/h10-17,19H,2-9,18H2,1H3 |
Clave InChI |
QLAFTPGXAUTSGQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-Acetylphenyl)ethyl]benzenesulfonamide](/img/structure/B14445132.png)
![3,4-Dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14445134.png)
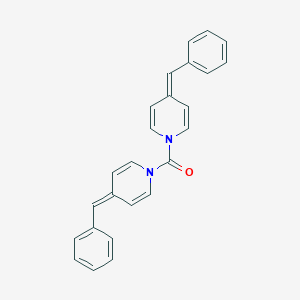
![7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde](/img/structure/B14445146.png)

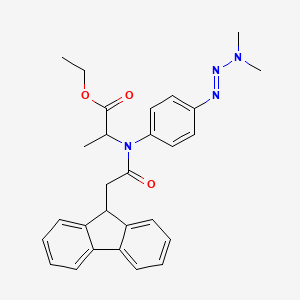
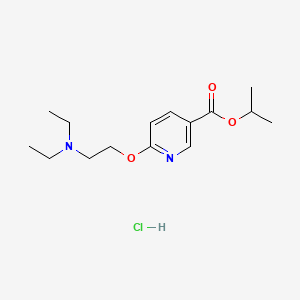
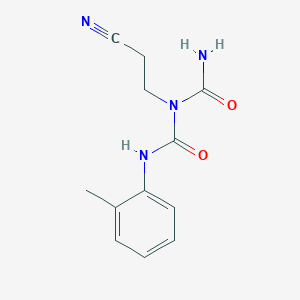
![(5R,5aR,8aR,9R)-9-[3,5-dimethoxy-4-(3-methylbutoxy)phenyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B14445162.png)
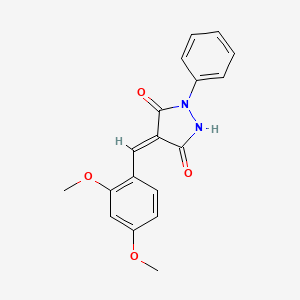
![Bicyclo[4.2.0]oct-3-ene-2,5-dione](/img/structure/B14445184.png)
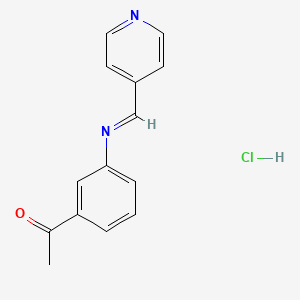

![6,8,10,11-Tetrachloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14445200.png)
